DL-4-Oxalysine dihydrochloride

Description

DL-4-Oxalysine dihydrochloride is a synthetic amino acid derivative characterized by its dihydrochloride salt form. Structurally, such compounds typically feature amino acid backbones modified with functional groups (e.g., oxo or aromatic moieties) that influence their biological activity and chemical reactivity .

Properties

IUPAC Name |

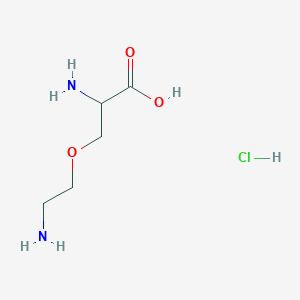

2-amino-3-(2-aminoethoxy)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHJSRSTAWFIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(C(=O)O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-aminoethyl)-l-serine hydrochloride typically involves the reaction of serine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of O-(2-aminoethyl)-l-serine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: O-(2-aminoethyl)-l-serine hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Oxides of the aminoethyl group.

Reduction: Amines.

Substitution: Substituted aminoethyl derivatives.

Scientific Research Applications

O-(2-aminoethyl)-l-serine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of amino acid metabolism and protein synthesis.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-(2-aminoethyl)-l-serine hydrochloride involves its interaction with various molecular targets. The aminoethyl group can interact with enzymes and receptors, influencing biochemical pathways. The compound can also act as a precursor for the synthesis of other biologically active molecules.

Comparison with Similar Compounds

Comparison with Similar Dihydrochloride Compounds

The provided evidence highlights several dihydrochloride salts with structural or functional similarities. Below is a systematic comparison based on chemical class, applications, and analytical methods:

Biogenic Amine Dihydrochlorides

- Examples : Putrescine dihydrochloride, cadaverine dihydrochloride, histamine, and phenylethylamine dihydrochloride .

- Key Differences: Structure: These compounds are linear polyamines or aromatic amines, unlike DL-4-Oxalysine, which likely incorporates a modified lysine backbone. Applications: Primarily used as standards in food safety testing to quantify biogenic amines (e.g., in fermented products). DL-4-Oxalysine’s role, by contrast, may involve therapeutic or enzymatic studies .

Quinoline-Modified Amino Acid Derivatives

- Example: DL-3-(1,2-Dihydro-2-oxo-quinoline-4-yl)alanine hydrochloride .

- Key Differences: Structure: Features a quinoline ring fused to an alanine backbone, whereas DL-4-Oxalysine may substitute lysine with an oxo group at the fourth position. Applications: Quinoline derivatives are often explored for antimicrobial or anticancer properties. DL-4-Oxalysine’s oxo group might target metabolic pathways (e.g., lysine metabolism inhibition) .

Azoamidine Dihydrochloride Initiators

- Examples : 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride and derivatives .

- Key Differences: Structure: These contain azo (-N=N-) groups and amidine functionalities, unlike amino acid-based DL-4-Oxalysine. Applications: Used as water-soluble radical initiators in polymerization. DL-4-Oxalysine’s applications are likely biochemical rather than industrial .

Therapeutic Dihydrochlorides

- Example : Trientine dihydrochloride (chelating agent for Wilson’s disease) .

- Key Differences: Structure: Trientine is a polyamine, while DL-4-Oxalysine is an amino acid analog. Applications: Trientine chelates copper; DL-4-Oxalysine may interfere with amino acid metabolism or enzyme function .

Octopamine Hydrochloride

- Example: DL-Octopamine hydrochloride, a noradrenaline analog .

- Key Differences :

Data Table: Comparative Analysis of Dihydrochloride Compounds

Research Findings and Implications

- Synthetic Challenges : Like other dihydrochlorides, its synthesis likely requires stringent pH control to ensure salt stability, a method mirrored in biogenic amine preparation .

- Therapeutic Gaps : Unlike trientine dihydrochloride, DL-4-Oxalysine lacks documented clinical use but could fill niches in metabolic disorder research .

Q & A

Q. What are the established synthetic routes for DL-4-Oxalysine dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis involves multi-step reactions, including condensation and reduction steps. Tesser and Nefkens ( ) developed an improved method using optimized temperature control (e.g., maintaining <5°C during intermediate formation) and pH adjustments to minimize side reactions. Yield and purity depend on:

- Reagent stoichiometry (excess reducing agents improve intermediate stability).

- Solvent selection (polar aprotic solvents reduce hydrolysis).

- Purification techniques (crystallization vs. chromatography).

Researchers should validate each step via TLC or HPLC to confirm intermediate formation and final product purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm backbone structure and chloride counterion presence.

- Mass spectrometry (HRMS) for molecular weight verification.

- Elemental analysis to validate stoichiometric Cl⁻ content.

For dihydrochloride salts, ensure no residual free base remains by titrating with AgNO₃ to quantify chloride ions .

Q. What in vitro models are suitable for preliminary antimicrobial testing of this compound?

- Methodological Answer : While direct studies on DL-4-Oxalysine are limited, analogous dihydrochloride compounds (e.g., octenidine dihydrochloride) are tested using:

- Broth microdilution assays (CLSI guidelines) to determine MIC/MBC against gram-positive/negative bacteria (e.g., P. aeruginosa, S. aureus).

- Time-kill kinetics to assess bactericidal activity over 24 hours.

- Biofilm eradication models (e.g., peg-lid plates) for nosocomial pathogens.

Note: Adjust pH to physiological conditions (7.2–7.4) to account for dihydrochloride solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in:

- Test strains (ATCC vs. clinical isolates with differing resistance profiles).

- Formulation stability (e.g., degradation under storage conditions).

To address this:

Replicate experiments using standardized strains and growth media.

Conduct accelerated stability studies (ICH Q1A guidelines) to assess compound degradation.

Apply meta-analysis (e.g., PRISMA framework) to compare datasets, as demonstrated in systematic reviews of octenidine dihydrochloride .

Q. What experimental designs optimize this compound stability in long-term pharmacological studies?

- Methodological Answer : Stability depends on:

- Storage conditions : Use desiccated, light-protected vials at –20°C to prevent hydrolysis.

- Buffer compatibility : Test phosphate vs. HEPES buffers for pH-dependent solubility.

Advanced approaches include: - Forced degradation studies (heat, light, oxidation) to identify degradation pathways.

- LC-MS/MS monitoring of degradation products over time.

- Lyophilization to enhance shelf life, with residual solvent analysis via GC .

Q. How can researchers design in vivo models to evaluate this compound’s tissue penetration without compromising wound healing?

- Methodological Answer : Based on octenidine dihydrochloride protocols ():

Burn wound models (e.g., murine partial-thickness burns) to assess eschar penetration.

Histological analysis post-treatment to evaluate fibroblast proliferation and collagen deposition.

Dose-ranging studies to balance antimicrobial efficacy (e.g., CFU reduction) with cytotoxicity (LDH release assays).

Include negative controls (saline) and positive controls (e.g., silver sulfadiazine) for comparative analysis .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.